molecular formula C7H6N2O B569203 9-Oxa-5,8-diazatricyclo[5.3.0.02,5]deca-1,3,6-triene CAS No. 111559-89-8

9-Oxa-5,8-diazatricyclo[5.3.0.02,5]deca-1,3,6-triene

Cat. No.: B569203
CAS No.: 111559-89-8
M. Wt: 134.138
InChI Key: XXMDRPRJYOAJPT-UHFFFAOYSA-N
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Description

9-Oxa-5,8-diazatricyclo[53002,5]deca-1,3,6-triene is a heterocyclic compound characterized by its unique tricyclic structure, which includes oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Oxa-5,8-diazatricyclo[5.3.0.02,5]deca-1,3,6-triene typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, a three-component condensation reaction involving acetoacetic acid, salicylaldehyde, and thiourea in ethanol, catalyzed by sodium bisulfate, can be used to synthesize similar heterocyclic compounds .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

9-Oxa-5,8-diazatricyclo[5.3.0.02,5]deca-1,3,6-triene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as carbonyl or hydroxyl groups.

    Reduction: Reduction reactions can be used to modify the nitrogen atoms within the ring structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or alcohols can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while substitution reactions could introduce various functional groups.

Scientific Research Applications

9-Oxa-5,8-diazatricyclo[530

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Materials Science: Its stability and electronic properties could be useful in the development of new materials, such as polymers or electronic devices.

    Biological Studies: The compound can be used as a probe to study biological processes involving nitrogen and oxygen heterocycles.

Mechanism of Action

The mechanism of action of 9-Oxa-5,8-diazatricyclo[5.3.0.02,5]deca-1,3,6-triene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to changes in cellular signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Oxa-5,8-diazatricyclo[5.3.0.02,5]deca-1,3,6-triene is unique due to its specific tricyclic structure, which includes both oxygen and nitrogen atoms. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

111559-89-8

Molecular Formula

C7H6N2O

Molecular Weight

134.138

InChI

InChI=1S/C7H6N2O/c1-2-9-3-6-5(7(1)9)4-10-8-6/h1-3,8H,4H2

InChI Key

XXMDRPRJYOAJPT-UHFFFAOYSA-N

SMILES

C1C2=C3C=CN3C=C2NO1

Synonyms

1H,3H-Azeto[1,2:1,5]pyrrolo[3,4-c]isoxazole(9CI)

Origin of Product

United States

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